molecular formula C7H11N3O B2601102 2-(5-Aminopyrazin-2-yl)propan-2-ol CAS No. 1174231-20-9

2-(5-Aminopyrazin-2-yl)propan-2-ol

Cat. No. B2601102
Key on ui cas rn: 1174231-20-9
M. Wt: 153.185
InChI Key: NKLKKQNSAFCHLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329707B2

Procedure details

To a solution of formic acid (48 mg) and n-butylamine (76 mg) in THF (10 mL) was added tetrakistriphenylphosphinepalladium (30 mg) and allyl [5-(1-hydroxy-1-methylethyl)pyrazin-2-yl]carbamate (123 mg) at room temperature, followed by stirring at room temperature for 5 hours. To the reaction mixture was added water, saturated aqueous sodium bicarbonate, and saturated brine at room temperature, followed by extraction with a solvent (chloroform:isopropyl alcohol=4:1). The organic layer was dried over anhydrous magnesium sulfate. The crude product obtained by concentration was purified by a thin layer silica gel chromatography (chloroform:methanol=10:1) to obtain 2-(5-aminopyrazin-2-yl)propan-2-ol (51 mg) as a pale yellow oily substance.
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
76 mg
Type
reactant
Reaction Step One
Name
allyl [5-(1-hydroxy-1-methylethyl)pyrazin-2-yl]carbamate
Quantity
123 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)=O.C(N)CCC.[OH:9][C:10]([C:13]1[N:14]=[CH:15][C:16]([NH:19]C(=O)OCC=C)=[N:17][CH:18]=1)([CH3:12])[CH3:11].C(=O)(O)[O-].[Na+]>C1COCC1.[Cl-].[Na+].O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[NH2:19][C:16]1[N:17]=[CH:18][C:13]([C:10]([OH:9])([CH3:11])[CH3:12])=[N:14][CH:15]=1 |f:3.4,6.7.8,^1:42,44,63,82|

Inputs

Step One
Name
Quantity
48 mg
Type
reactant
Smiles
C(=O)O
Name
Quantity
76 mg
Type
reactant
Smiles
C(CCC)N
Name
allyl [5-(1-hydroxy-1-methylethyl)pyrazin-2-yl]carbamate
Quantity
123 mg
Type
reactant
Smiles
OC(C)(C)C=1N=CC(=NC1)NC(OCC=C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with a solvent (chloroform:isopropyl alcohol=4:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The crude product obtained by concentration
CUSTOM
Type
CUSTOM
Details
was purified by a thin layer silica gel chromatography (chloroform:methanol=10:1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC=1N=CC(=NC1)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 51 mg
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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